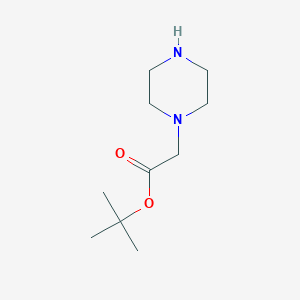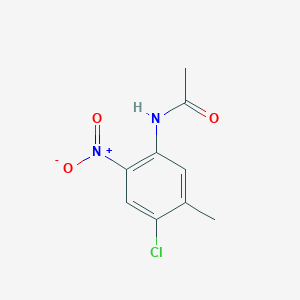
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide, also known as methoxyacetyl-fentanyl, is a synthetic opioid that has gained attention in recent years due to its potent analgesic effects. It was first synthesized in the 1960s by Paul Janssen, a Belgian chemist, and has since been used in scientific research to study its mechanism of action and biochemical effects.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide is not fully understood. However, it is believed to work by binding to the mu-opioid receptor in the brain, which results in the inhibition of pain signals.
Efectos Bioquímicos Y Fisiológicos
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide has been shown to have potent analgesic effects in animal studies. It has also been shown to produce respiratory depression, sedation, and euphoria. However, it can also produce adverse effects such as nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide in lab experiments is its potent analgesic effects, which can be useful for studying pain pathways in the central nervous system. However, its potential for abuse and adverse effects such as respiratory depression and sedation can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide. One area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Another area of interest is its potential for abuse and addiction, and the development of strategies to prevent or treat opioid addiction. Additionally, further research is needed to fully understand its mechanism of action and potential effects on the central nervous system.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide involves the reaction of N-methyl-4-piperidone with 4-methoxybenzyl chloride in the presence of a base such as sodium carbonate. The resulting product is then reacted with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been used to study its effects on the central nervous system and its potential for abuse.
Propiedades
Número CAS |
5357-16-4 |
|---|---|
Nombre del producto |
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide |
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-methyl-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO2/c1-17(14-6-4-3-5-7-14)16(18)12-13-8-10-15(19-2)11-9-13/h3-11H,12H2,1-2H3 |
Clave InChI |
TWQUUYSIDTVSEK-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)




![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)




